molecular formula C18H27NO3S B10957182 propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10957182
M. Wt: 337.5 g/mol
InChI Key: LBWPSANUFVGMEV-UHFFFAOYSA-N
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Description

Propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated thiophene derivatives, amines, thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, thiophene derivatives have shown promise in antimicrobial and anticancer research. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. Their pharmacological properties are studied for applications in treating diseases such as cancer and bacterial infections .

Industry

Industrially, thiophene derivatives are used in the production of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties make them suitable for use in advanced materials and electronic devices .

Mechanism of Action

The mechanism of action of propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and thus exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H27NO3S

Molecular Weight

337.5 g/mol

IUPAC Name

propyl 2-(2,2-dimethylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H27NO3S/c1-5-11-22-16(20)14-12-9-7-6-8-10-13(12)23-15(14)19-17(21)18(2,3)4/h5-11H2,1-4H3,(H,19,21)

InChI Key

LBWPSANUFVGMEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)(C)C

Origin of Product

United States

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